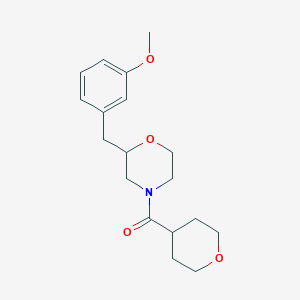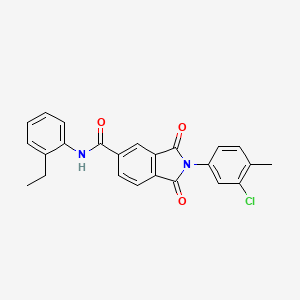![molecular formula C21H24ClNO4 B4009169 4-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one - ethanol (1:1)](/img/structure/B4009169.png)
4-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one - ethanol (1:1)
Description
The compound 4-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one, when combined with ethanol (1:1), represents a specific chemical entity with potential significance in various chemical and biochemical contexts. This detailed analysis draws on various studies that, while not directly addressing the compound , provide insights into related chemical processes and structures, offering a foundational understanding of its potential characteristics and behaviors.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step processes, including specific reactions like hydroxylation, esterification, and condensation. For instance, enzymic hydroxylation has been used to produce optically active compounds from simpler phenolic precursors, as demonstrated by McIntire et al. (1984) in their work on 4-ethylphenol hydroxylation (McIntire et al., 1984). Similarly, Sinsheimer et al. (1976) described the metabolic formation and synthesis of chlorophenyl derivatives with hypocholesteremic effects, suggesting a methodology that might be relevant for synthesizing complex molecules like the one of interest (Sinsheimer et al., 1976).
Molecular Structure Analysis
The analysis of molecular structures typically involves spectroscopic techniques and theoretical calculations to determine spatial arrangements and electronic properties. For example, the work by Sathiya and Senthilkumar (2020) on the structural and spectroscopic analysis of organic crystals provides insights into how one might analyze the molecular structure of complex organic compounds (Sathiya & Senthilkumar, 2020).
Chemical Reactions and Properties
Chemical properties of organic molecules, including reactivity and stability, can be influenced by their functional groups and stereochemistry. The work by Kimura et al. (2006) on the mixing of chiral compounds underscores the importance of stereochemistry in determining the enthalpic changes during chemical reactions, which is crucial for understanding the chemical behavior of complex molecules (Kimura et al., 2006).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, and solubility, are determined by its molecular structure. Studies on related compounds, like the one by Sun and Bozzelli (2001), which explored the thermochemical properties of chloroethanols, provide a foundation for predicting the physical properties of other chlorinated organic molecules (Sun & Bozzelli, 2001).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are crucial for understanding how a compound behaves in various environments. The study of the synthesis and characterization of substituted acetohydrazides by Prasad (2017) offers insights into the reactivity of similar complex molecules, suggesting potential reactivity patterns for the compound (Prasad, 2017).
properties
IUPAC Name |
4-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1H-indol-2-one;ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3.C2H6O/c1-3-12-5-7-13(8-6-12)15(22)10-19(24)16-14(20)9-4-11(2)17(16)21-18(19)23;1-2-3/h4-9,24H,3,10H2,1-2H3,(H,21,23);3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNYFEOPLKQFFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3NC2=O)C)Cl)O.CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4009086.png)
![(2S*)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-phenylethanol](/img/structure/B4009096.png)
![N-[1-(3-cyano-6-methyl-2-pyridinyl)-4-piperidinyl]methanesulfonamide trifluoroacetate](/img/structure/B4009102.png)

![5-{5-bromo-2-[(3-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4009124.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4009146.png)

![methyl 2-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetyl]amino}benzoate](/img/structure/B4009162.png)
![propyl 4-({4-[2-(4-methylphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B4009176.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4009179.png)

![4-acetylphenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B4009190.png)
![1-[(6-methyl-3-pyridinyl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B4009198.png)
![5-methyl-2-[4-(4-pyridinylmethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4009208.png)